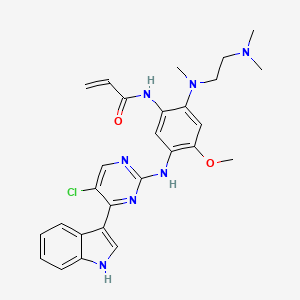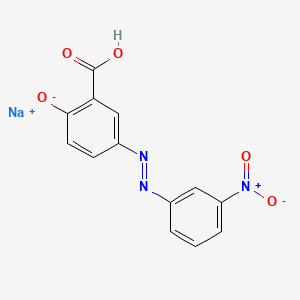
Metachrome yellow
Descripción general
Descripción
Metachrome Yellow, also known as Alizarin Yellow GG, Salicyl Yellow, or Sodium m-nitrobenzeneazosalicylate, is a chemical compound . It is often used as a biological stain and acid-base indicator .
Molecular Structure Analysis
The molecular formula of Metachrome Yellow is C13H8N3NaO5 . Its molecular weight is 309.21 g/mol . The percent composition is Carbon 50.50%, Hydrogen 2.61%, Nitrogen 13.59%, Sodium 7.44%, and Oxygen 25.87% .
Physical And Chemical Properties Analysis
Metachrome Yellow is a yellow powder . It is slightly soluble in cold water and more soluble in hot water . The compound has a molecular weight of 309.21 g/mol .
Aplicaciones Científicas De Investigación
Water Treatment
Field
Application
AYGG is used in studies investigating the removal of dyes from aqueous solutions .
Methods
Low-cost biosorbents such as pine cone char, walnut shell char, and hazelnut shell char are prepared by pyrolysis process at different carbonization temperatures in the range of 400–700 °C. These biochars are used to remove AYGG from aqueous solution .
Results
Among the biochars used, the highest adsorption efficiency (82%) was obtained in pine cone char (BET surface area 259.74 m2/g) at pH = 3, T = 45 °C, adsorbent dosage of 8 g/L, and initial dye concentration of 20 ppm .
Photocatalytic Removal
Field
Environmental Science and Pollution Research
Application
AYGG is used in studies investigating photocatalytic removal of dyes using reduced Ce3+/TiO2 catalyst .
Methods
A novel Ce3+/TiO2 thin film is obtained in a single step facile method using the in situ template process. The material is characterized by the XRD, XPS, TEM, and AFM analyses. The thin film catalyst is introduced in the degradation of AYGG from aqueous solutions using the UV-A radiations .
Results
The mechanisms of degradation along with the physicochemical parametric studies were conducted extensively. The mineralization of pollutant and the replicate use of catalysts further enhance the applicability of present communication .
Corrosion Inhibition
Field
Application
AYGG serves as a corrosion inhibitor .
Methods
The specific methods of application or experimental procedures are not detailed in the source .
Results
The specific results or outcomes obtained are not detailed in the source .
Biomedical Applications
Field
Application
The optical parameters of chitosan–alizarin yellow GG (CS–AY GG) complex are examined for its suitability in optical devices in biomedical applications .
Results
Absorption Studies
Field
Application
AYGG is used in absorption studies. It is a chemical compound with an absorbance peak at 367 nm .
Results
Nutrient Media Preparation
Field
Application
AYGG is commonly used for nutrient media preparation .
Results
Absorbance Studies
Application
AYGG is used in absorbance studies. It is a chemical compound with an absorbance peak at 367 nm .
Results
Histology and Stains
Application
AYGG is commonly used for nutrient media preparation, histology and stains .
Propiedades
IUPAC Name |
sodium;2-carboxy-4-[(3-nitrophenyl)diazenyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5.Na/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFPEICFUVWJIS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N3NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060402 | |
| Record name | C.I. Mordant Yellow 1, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
| Record name | Alizarine Yellow G | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Metachrome yellow | |
CAS RN |
584-42-9 | |
| Record name | Metachrome yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-(3-nitrophenyl)diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Mordant Yellow 1, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-(3-nitrophenylazo)benzoate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METACHROME YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1YL31LOKF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




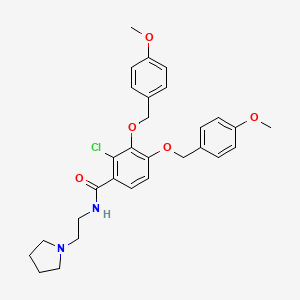
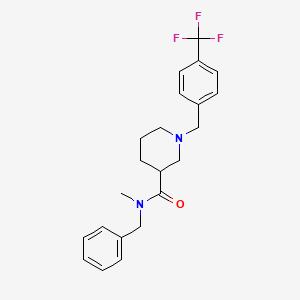
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
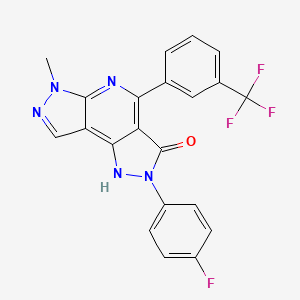
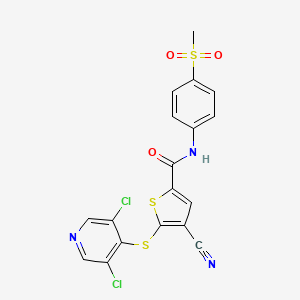
![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)

